2-[5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol
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Overview
Description
The compound “2-[5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol” is a derivative of thiophene and dioxolane rings. It is an amber to brown solid that is stable at room temperature . This compound may be used as an intermediate in organic synthesis for the production of other organic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involved the alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . The overall yield was 35% .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophene ring and a dioxolane ring . The compound has a specific structure and properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include alkylation, azidation, Curtius rearrangement, hydrolysis, and salification . These reactions lead to the formation of the desired compound with a high yield and purity .Physical and Chemical Properties Analysis
This compound is an amber to brown solid that is stable at room temperature . It has specific structural and physical properties due to the presence of a thiophene ring and a dioxolane ring .Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-2-1-17-10-7-16(6-9(10)5-15-17)14(19)13-12-11(8-22-13)20-3-4-21-12/h5,8,18H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQINPGYHPJXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C(=O)N3CC4=C(C3)N(N=C4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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